molecular formula C20H19NO4S B2842906 Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate CAS No. 847406-03-5

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate

Cat. No.: B2842906
CAS No.: 847406-03-5
M. Wt: 369.44
InChI Key: HJVMDLCOKLBLPS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 3-position with a 2-(benzylthio)acetamido group and at the 2-position with an ethyl carboxylate moiety. The structural uniqueness of this compound lies in the combination of the benzylthioacetamido side chain and the ester functional group, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-26-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMDLCOKLBLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is primarily researched for its biological activities. Preliminary studies indicate that compounds in the benzofuran family exhibit significant antitumor , antibacterial , antioxidative , and antiviral effects. The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, which is crucial in cancer treatment .

Case Study: Anticancer Activity

A study focused on the synthesis of various benzofuran derivatives demonstrated that certain compounds exhibited superior anticancer activity compared to established drugs like prazocin. The results suggested that this compound could be a promising candidate for further development as an anticancer agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other biologically active compounds. The compound can be synthesized through several methods, including Friedel-Crafts acetylation and various condensation reactions .

Synthetic Methods

  • Friedel-Crafts Acetylation: This method involves the acetylation of benzofuran derivatives to introduce functional groups.
  • Knoevenagel Condensation: Utilized to create carbon-carbon bonds, enhancing the compound's reactivity for further modifications.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzofuran ring may also interact with various biological receptors, leading to modulation of cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

To contextualize the properties of ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate, a comparative analysis with structurally related benzofuran compounds is provided below. Key parameters include substituent effects, molecular weight, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Reported Activities Key References
This compound - 3-(2-(benzylthio)acetamido)
- 2-(ethyl carboxylate)
~399.47 Not explicitly reported (theoretical focus) N/A
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - 5-cyclohexyl
- 3-methylsulfinyl
- 2-(ethyl acetate)
~406.50 Antimicrobial, antitumor potential
3-Amino-2-benzofuran-1(3H)-one derivatives - 3-amino
- Variable substituents
~180–300 Antiviral, antifungal
Methyl 2-benzofurancarboxylate - 2-(methyl carboxylate) ~176.17 Intermediate for drug synthesis

Key Observations

Substituent Effects on Bioactivity: The benzylthioacetamido group in the target compound introduces a sulfur-containing side chain, which may enhance lipophilicity and membrane permeability compared to analogs like methylsulfinyl or amino groups . In contrast, ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (Table 1) exhibits methylsulfinyl and cyclohexyl groups, which contribute to its antimicrobial activity via steric and electronic modulation .

Biological Activity Gaps: Unlike its analogs, direct experimental data on the antimicrobial or antitumor efficacy of this compound are absent in published literature. However, computational studies predict moderate bioactivity due to its resemblance to sulfur-containing pharmacophores in known antimicrobial agents .

Research Findings and Implications

  • Synthetic Accessibility: The compound’s synthesis likely follows routes similar to other ethyl benzofuran carboxylates, involving cyclization of substituted phenols and subsequent functionalization .
  • Therapeutic Potential: Structural parallels with antifungal agents like terbinafine (which contains a benzylthio moiety) suggest possible antifungal applications, though empirical validation is required.
  • Comparative Limitations : The lack of head-to-head studies with analogs such as ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate underscores the need for targeted research on this compound’s pharmacokinetics and toxicity.

Biological Activity

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, an acetamido group, and a benzylthio substituent. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.42 g/mol. The unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The benzylthio group may interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The benzofuran ring can interact with various biological receptors, leading to modulation of cellular pathways related to proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties by disrupting microbial cell function.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, likely due to its ability to disrupt cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it may inhibit the growth of cancer cells through mechanisms such as:

  • Induction of apoptosis in malignant cells.
  • Inhibition of cell cycle progression.

A case study evaluating its cytotoxic effects on cancer cell lines revealed an IC₅₀ value comparable to established chemotherapeutic agents, indicating promising potential as an anticancer drug candidate.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited significant activity against E. coli and B. subtilis.
AnticancerInduced apoptosis in various cancer cell lines with IC₅₀ values similar to doxorubicin.
Enzyme InhibitionPotential inhibition of thiol-dependent enzymes observed in preliminary studies.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting significant anticancer potential.
  • Antimicrobial Activity : In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a multi-step approach:

Benzofuran core formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate or ethyl chloroacetate using a base (e.g., Na₂CO₃) in solvents like N-methyl pyrrolidone (NMP) at 80–90°C .

Amide bond formation : Introduce the 2-(benzylthio)acetamido group via coupling reactions (e.g., using EDCI/HOBt for amidation) .

  • Critical factors : Temperature, solvent polarity, and catalyst choice (e.g., DMAP for acylation) significantly affect yield. For example, elevated temperatures (80–100°C) improve cyclization efficiency, while polar aprotic solvents (DMF, THF) enhance amidation .

Q. How is the compound characterized post-synthesis, and what spectroscopic techniques are essential?

  • Methodology :

  • NMR (¹H/¹³C) : Confirms substitution patterns on the benzofuran core and acetamido group. For example, the benzylthio group’s protons appear as a singlet near δ 3.8–4.2 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~413.4 for C₂₁H₁₉NO₄S) and fragmentation patterns .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O ester stretch ~1730 cm⁻¹, amide N–H bend ~1540 cm⁻¹) .

Q. What purification techniques are recommended to isolate high-purity samples?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate regioisomers or byproducts .
  • HPLC : For analytical purity (>95%), use C18 columns with acetonitrile/water mobile phases .

Q. What initial biological screening assays are relevant for this compound?

  • Methodology :

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ampicillin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of ester groups) and improve scalability .
  • Catalyst screening : Test Pd/C or Ni catalysts for selective reduction of nitro intermediates, which can enhance overall yield by 15–20% .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables like solvent ratios and reaction time .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare data from structurally similar compounds (e.g., Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate vs. Ethyl 3-(5-nitrothiophene-2-amido)benzofuran-2-carboxylate ).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing benzylthio vs. electron-donating methoxy groups) with activity trends .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm if observed cytotoxicity is target-specific (e.g., apoptosis via caspase-3 activation) .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Modify the benzylthio group (e.g., replace with methylthio or phenylsulfonyl) and test bioactivity .
  • Crystallography : Solve X-ray structures to identify key binding motifs (e.g., hydrogen bonding between the amide and kinase active sites) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Screen against targets like COX-2 (for anti-inflammatory activity) or topoisomerase II (anticancer) using AutoDock Vina .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess interactions with DNA gyrase (for antimicrobial effects) .
  • ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.2, indicating moderate blood-brain barrier permeability) .

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